molecular formula C11H15ClO2 B2754077 4-Chloro-5-pentylbenzene-1,3-diol CAS No. 2413373-81-4

4-Chloro-5-pentylbenzene-1,3-diol

Cat. No.: B2754077
CAS No.: 2413373-81-4
M. Wt: 214.69
InChI Key: AJTYGQUKQWMODI-UHFFFAOYSA-N
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Description

4-Chloro-5-pentylbenzene-1,3-diol is an organic compound with the molecular formula C11H15ClO2 It is a derivative of benzene, featuring a chloro group at the 4-position and a pentyl chain at the 5-position, along with two hydroxyl groups at the 1 and 3 positions

Mechanism of Action

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-pentylbenzene-1,3-diol . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-pentylbenzene-1,3-diol typically involves the chlorination of 5-pentylbenzene-1,3-diol. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 4-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-pentylbenzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-pentylbenzene-1,3-diol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 5-Pentylbenzene-1,3-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-pentylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chlorinated phenols on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-pentylbenzene-1,3-diol: Similar structure but with a methyl group instead of a chloro group.

    4-Bromo-5-pentylbenzene-1,3-diol: Similar structure but with a bromo group instead of a chloro group.

    5-Pentylbenzene-1,3-diol: Lacks the chloro group, making it less reactive in certain types of reactions.

Uniqueness

4-Chloro-5-pentylbenzene-1,3-diol is unique due to the presence of both a chloro group and a pentyl chain, which confer distinct chemical properties and reactivity. The chloro group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its methyl or bromo analogs.

Properties

IUPAC Name

4-chloro-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTYGQUKQWMODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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